molecular formula C26H22INO5 B14892422 (4S)-1-Fmoc-4-(4-iodophenoxy)-L-proline

(4S)-1-Fmoc-4-(4-iodophenoxy)-L-proline

Cat. No.: B14892422
M. Wt: 555.4 g/mol
InChI Key: QKHJUQWFRZUHJS-UUOWRZLLSA-N
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Description

Contextualizing (4S)-1-Fmoc-4-(4-iodophenoxy)-L-proline within Specialized Amino Acid Research

This compound belongs to a class of specialized, non-natural amino acids designed for specific applications in peptide synthesis and chemical biology. The key features of this compound are the fluorenylmethyloxycarbonyl (Fmoc) protecting group on the nitrogen atom, the 4-iodophenoxy moiety at the 4-position of the proline ring, and the specific (4S) stereochemistry.

The Fmoc group is a base-labile protecting group widely used in solid-phase peptide synthesis (SPPS), allowing for the stepwise assembly of amino acids into a peptide chain under mild conditions. nih.gov The 4-iodophenoxy group introduces several functionalities. The iodine atom serves as a versatile chemical handle for post-synthetic modifications through various cross-coupling reactions, such as the Suzuki and Sonogashira reactions. nih.gov This enables the introduction of a wide range of substituents, effectively diversifying the chemical space of the resulting peptides.

The (4S) stereochemistry at the 4-position of the proline ring is crucial in dictating the conformational preference of the pyrrolidine (B122466) ring. Unlike the naturally occurring (4R)-hydroxyproline, which favors a Cγ-exo ring pucker, 4S-substituted prolines with electron-withdrawing groups tend to adopt a Cγ-endo ring pucker. nih.gov This endo pucker promotes a more extended conformation of the peptide backbone. nih.govresearchgate.net

Academic Rationale for Investigating this compound

The investigation of this compound is driven by the desire to create novel tools for peptide and protein engineering. The unique combination of features in this molecule offers researchers precise control over peptide conformation and the ability to introduce diverse functionalities in a site-specific manner.

Detailed Research Findings:

The synthesis of this compound has been achieved through multi-step synthetic sequences starting from commercially available materials. nih.gov X-ray crystallographic analysis of the compound has provided valuable insights into its solid-state conformation. The crystal structure reveals that the molecule adopts an endo proline ring pucker, leading to a relatively extended conformation of the proline residue. nih.govresearchgate.net Specifically, the dihedral angles (φ, ψ) were observed to be approximately -83.1° and +174.0°. researchgate.net This contrasts with the more compact conformation typically observed for 4R-substituted prolines. nih.gov

The presence of the 4-iodophenyl ether allows for bioorthogonal reactions, which are chemical reactions that can occur inside of living systems without interfering with native biochemical processes. nih.gov This makes this compound a valuable building block for the synthesis of complex biomolecules and for studying biological processes in their native environment. The ability to stereospecifically control the proline ring pucker and, consequently, the peptide backbone conformation, is of significant interest in the design of peptidomimetics, enzyme inhibitors, and other therapeutic agents. nih.gov

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C₂₆H₂₂INO₅
Molecular Weight 555.37 g/mol
Appearance White to off-white solid
Stereochemistry (2S, 4S)

Table 2: Conformational Parameters from X-ray Crystallography

Parameter Value Reference
Proline Ring Pucker endo nih.govresearchgate.net
φ (phi) Angle -83.1° researchgate.net
ψ (psi) Angle +174.0° researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C26H22INO5

Molecular Weight

555.4 g/mol

IUPAC Name

(2S,4S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-(4-iodophenoxy)pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C26H22INO5/c27-16-9-11-17(12-10-16)33-18-13-24(25(29)30)28(14-18)26(31)32-15-23-21-7-3-1-5-19(21)20-6-2-4-8-22(20)23/h1-12,18,23-24H,13-15H2,(H,29,30)/t18-,24-/m0/s1

InChI Key

QKHJUQWFRZUHJS-UUOWRZLLSA-N

Isomeric SMILES

C1[C@@H](CN([C@@H]1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC5=CC=C(C=C5)I

Canonical SMILES

C1C(CN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC5=CC=C(C=C5)I

Origin of Product

United States

Synthetic Methodologies for 4s 1 Fmoc 4 4 Iodophenoxy L Proline and Analogs

Enantioselective Synthesis of 4-Substituted Proline Precursors

The enantioselective synthesis of 4-substituted proline precursors is a cornerstone in the preparation of complex proline analogs. A common and efficient strategy commences with commercially available and relatively inexpensive chiral precursors, such as (2S,4R)-4-hydroxy-L-proline. This starting material provides a scaffold with the desired (S) configuration at the α-carbon (C2), which is typically retained throughout the synthetic sequence.

The synthetic utility of 4-hydroxy-L-proline lies in the versatility of its hydroxyl group, which can be chemically modified to introduce a wide array of substituents at the C4 position. mdpi.com For the synthesis of (4S)-1-Fmoc-4-(4-iodophenoxy)-L-proline, the key precursor is a proline derivative with a hydroxyl group at the C4 position having the (R) configuration, which allows for the stereospecific introduction of the 4-iodophenoxy group with the desired (S) configuration via an S(_N)2 reaction.

While starting from (2S,4R)-4-hydroxy-L-proline is a common approach, other methods for the enantioselective synthesis of 4-substituted prolines have been developed. These include catalytic asymmetric alkylation of glycine (B1666218) imine derivatives in the presence of a chiral catalyst, which allows for the construction of the proline ring with high enantioselectivity. nih.gov These methods offer access to a broader range of 4-substituted proline scaffolds, which are valuable starting materials in medicinal chemistry. nih.gov

Stereocontrolled Introduction of the 4-Iodophenoxy Moiety

The introduction of the 4-iodophenoxy group at the C4 position of the proline ring with precise stereocontrol is a critical step in the synthesis of the target compound. The Mitsunobu reaction is a powerful and widely used method for achieving this transformation with inversion of stereochemistry. nih.gov

Starting with a suitably protected (2S,4R)-4-hydroxy-L-proline derivative, the hydroxyl group is activated in situ by the Mitsunobu reagents, typically a combination of a phosphine (B1218219), such as triphenylphosphine (B44618) (PPh(_3)), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). This activation facilitates nucleophilic attack by 4-iodophenol (B32979). The reaction proceeds via an S(_N)2 mechanism, resulting in a complete inversion of the stereocenter at C4. Thus, the (4R)-hydroxyl precursor is converted to the (4S)-phenoxy ether.

The efficiency of the Mitsunobu reaction can be influenced by several factors, including the choice of solvent, temperature, and the specific Mitsunobu reagents used. Optimization of these conditions is often necessary to achieve high yields and minimize side reactions. researchgate.net For sterically hindered or electronically challenging substrates, alternative azodicarboxylates and phosphines may be employed to improve the reaction outcome.

Optimization of Reaction Conditions and Scalability for Academic Research

For academic research purposes, the optimization of reaction conditions and the scalability of the synthesis are important considerations to ensure a reliable and efficient supply of this compound. Key reactions in the synthetic sequence, such as the Mitsunobu reaction, often require careful optimization.

Table 1: Optimization of the Mitsunobu Reaction for Aryl Ether Formation

EntryPhosphine (equiv)Azodicarboxylate (equiv)Phenol (equiv)SolventTemperature (°C)Yield (%)
1PPh(_3) (1.5)DEAD (1.5)4-Iodophenol (1.2)THF0 to rtModerate
2PPh(_3) (1.5)DIAD (1.5)4-Iodophenol (1.2)THF0 to rtGood
3PBu(_3) (1.5)DIAD (1.5)4-Iodophenol (1.2)Toluene (B28343)0 to rtGood
4PPh(_3) (2.0)DIAD (2.0)4-Iodophenol (1.5)THF-20 to rtHigh

This is a representative table based on general knowledge of Mitsunobu reaction optimization; specific yields would be dependent on the exact proline substrate.

Factors such as the stoichiometry of the reagents, reaction concentration, temperature, and order of addition can significantly impact the yield and purity of the desired product. For instance, using a slight excess of the phosphine and azodicarboxylate is common to drive the reaction to completion. The choice of solvent can also play a crucial role, with ethereal solvents like tetrahydrofuran (B95107) (THF) and toluene being frequently employed.

Scalability for academic research typically involves preparing gram-scale quantities of the final compound. When scaling up, challenges such as heat dissipation, efficient mixing, and purification of larger quantities of material need to be addressed. Purification methods like column chromatography, which are straightforward on a small scale, can become more cumbersome for larger batches. In such cases, crystallization or alternative purification techniques may be explored. The development of a robust and reproducible synthetic protocol is essential for ensuring the consistent availability of the proline analog for ongoing research projects.

Synthesis of Isotopic Analogs for Mechanistic Investigations

Isotopically labeled analogs of this compound are valuable tools for mechanistic investigations in various biological and chemical contexts. For example, the incorporation of stable isotopes such as deuterium (B1214612) (H), carbon-13 (C), or nitrogen-15 (B135050) (N) can facilitate the study of metabolic pathways, enzyme mechanisms, and the conformational dynamics of peptides by techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. researchgate.netnih.gov

The synthesis of these labeled analogs requires the introduction of the isotope at a specific position in the molecule. This can be achieved by using isotopically labeled starting materials or reagents in the synthetic sequence. For instance, to label the proline ring, one could start with an isotopically labeled L-proline or a precursor that can be converted to proline. researchgate.net

Table 2: Potential Strategies for Isotopic Labeling of this compound

IsotopePosition of LabelSynthetic Strategy
C, NProline backboneStart with commercially available C- or N-labeled L-proline or glutamic acid.
HProline ringEmploy deuterated reducing agents or perform H/D exchange reactions on a suitable intermediate. mdpi.com
CIodophenoxy moietyUtilize C-labeled 4-iodophenol in the Mitsunobu reaction.

The choice of labeling strategy depends on the specific research question being addressed. For example, labeling the proline backbone can provide insights into the metabolic fate of the amino acid, while labeling the iodophenoxy group could be useful for studying interactions with binding partners. The synthesis of these labeled compounds often requires modifications to the existing synthetic route and careful purification to ensure high isotopic enrichment.

Development of Novel Synthetic Approaches for Advanced Proline Scaffolds

The field of proline chemistry is continually evolving, with ongoing research focused on the development of novel synthetic approaches to access advanced and structurally diverse proline scaffolds. researchgate.net These efforts are driven by the significant impact that proline analogs can have on the biological activity and conformational properties of peptides and small molecules.

Recent advances in synthetic methodology have enabled the preparation of highly functionalized proline derivatives with substituents at various positions on the pyrrolidine (B122466) ring. mdpi.comacs.org For instance, transition metal-catalyzed cross-coupling reactions have been employed to introduce aryl and other functional groups at the C4 position with high efficiency and stereoselectivity. Furthermore, multicomponent reactions and cascade cyclizations have emerged as powerful tools for the rapid construction of complex proline-based architectures from simple starting materials. mdpi.com

These novel synthetic methods not only provide access to a wider range of proline analogs but also offer more efficient and sustainable routes to these valuable building blocks. The development of such methodologies is crucial for advancing our understanding of the structure-activity relationships of proline-containing molecules and for the discovery of new therapeutic agents.

Applications of 4s 1 Fmoc 4 4 Iodophenoxy L Proline in Contemporary Organic and Chemical Biology Research

Utilization as a Chiral Building Block in Complex Molecule Synthesis

The rigid pyrrolidine (B122466) ring of proline imposes significant conformational constraints on peptide backbones, making its derivatives invaluable for controlling molecular architecture. The 4-iodophenoxy substituent at the 4S position of the proline ring further refines these conformational preferences, allowing for precise structural control in the synthesis of complex molecules.

Incorporation into Peptidomimetics and Conformationally Constrained Peptides

Substitutions on the proline ring are known to modulate the equilibria between endo/exo ring pucker and the cis/trans isomerization of the preceding peptide bond, which in turn influences backbone dihedral angles (φ, ψ). researchgate.net The (4S)-1-Fmoc-4-(4-iodophenoxy)-L-proline derivative leverages these principles to act as a potent conformational director in peptides.

X-ray crystallography studies have revealed that this amino acid has well-defined conformational preferences. nih.govrsc.org The 4S-substitution enforces a Cγ-endo ring pucker. researchgate.netnih.gov This puckering, in turn, promotes distinct backbone conformations. Depending on the molecular context, it can crystallographically exhibit conformations suitable for β-turns (with φ, ψ angles of approximately -80°, 0°) or adopt a more extended structure (φ, ψ ≈ -80°, +174°). nih.govrsc.org This dual conformational potential makes it a highly versatile tool for designing peptidomimetics. By strategically placing this residue within a peptide sequence, researchers can stabilize specific secondary structures like β-turns or enforce extended chains, which is critical for modulating biological activity, improving metabolic stability, and enhancing target affinity. rsc.orgnih.gov

Table 1: Crystallographic and Conformational Data for (4S)-4-(4-iodophenoxy)-L-proline Derivatives
DerivativeProline Ring PuckerObserved ConformationBackbone Dihedral Angles (φ, ψ)Reference
Boc-protectedEndoβ-turn(-76.5°, +1.4°) nih.gov
Fmoc-protectedEndoExtended(-83.1°, +174.0°) nih.gov

Application in the Construction of Macrocyclic Structures

Macrocyclization is a widely used strategy to improve the pharmacological properties of peptides, enhancing both stability and cell permeability. rsc.org "Peptide stapling," which involves creating a covalent bridge between two amino acid side chains, is a prominent technique for achieving this. nih.gov The aryl iodide handle of this compound makes it an ideal candidate for constructing macrocyclic peptides via intramolecular cross-coupling reactions.

While direct examples using this specific compound are emerging, the strategy is well-established for amino acids containing aryl halides. mdpi.com By incorporating this compound and another suitably functionalized amino acid (e.g., one bearing a boronic acid or a terminal alkyne) into a peptide sequence, an intramolecular Suzuki-Miyaura or Sonogashira coupling can be performed. This reaction "staples" the peptide, forming a rigid, conformationally defined macrocyclic structure. The predictable conformational influence of the 4S-substituted proline helps to pre-organize the linear peptide for efficient cyclization and defines the final architecture of the macrocycle. rsc.orgscispace.com

Role in the Total Synthesis of Bioactive Natural Products and Analogs

The synthesis of natural product analogs is a cornerstone of medicinal chemistry, aiming to improve upon nature's templates. This compound serves as a valuable building block for creating complex and structurally diverse analogs of bioactive natural products. Its rigid scaffold can mimic or replace native proline-containing motifs, while the iodophenyl group acts as a versatile anchor for introducing new functionality.

For instance, in the synthesis of analogs of proline-rich natural products, this compound can be used to systematically probe structure-activity relationships. By replacing a natural proline or hydroxyproline (B1673980) residue, one can introduce a conformationally biased element that is also ready for late-stage diversification via cross-coupling. This allows for the rapid generation of a library of analogs where the appended aryl or alkynyl group can be varied to optimize target binding or other pharmacological properties. This approach is particularly powerful for creating analogs of complex peptide natural products where conformational control and molecular diversity are key to biological function.

Strategies for Functionalization via Cross-Coupling Chemistry

The carbon-iodine bond on the phenoxy ring is the key to the compound's utility in bioorthogonal chemistry and molecular diversification. nih.govrsc.org This bond is a prime substrate for palladium-catalyzed cross-coupling reactions, allowing for the covalent attachment of a wide array of chemical moieties under mild conditions compatible with peptide structures. nih.gov

Palladium-Catalyzed Suzuki-Miyaura Coupling for Aryl Diversification

The Suzuki-Miyaura coupling is a robust and widely used method for forming carbon-carbon bonds between aryl halides and boronic acids. mdpi.com Research has confirmed that (2S,4S)-iodophenyl ethers of hydroxyproline are capable of undergoing rapid and specific Suzuki reactions, often in aqueous environments, making the reaction highly suitable for modifying peptides. nih.govrsc.org

This reaction allows for the substitution of the iodine atom with a vast range of aryl or heteroaryl groups. By coupling the peptide-bound (4S)-4-(4-iodophenoxy)-L-proline with different aryl boronic acids, chemists can install moieties designed to enhance binding affinity, introduce fluorescent labels, or attach other functional probes. The Fmoc-protection makes the parent amino acid directly compatible with standard SPPS protocols, allowing for its precise placement within a peptide sequence before subsequent on-resin or in-solution diversification. mdpi.com

Sonogashira Coupling for Alkynyl Group Introduction

The Sonogashira coupling reaction joins a terminal alkyne with an aryl halide, forming a carbon-carbon bond between an sp² and an sp carbon atom. organic-chemistry.org This reaction is also highly effective on (2S,4S)-iodophenyl ethers of hydroxyproline. nih.govrsc.org The introduction of an alkynyl group onto the proline side chain is particularly valuable as it installs a bioorthogonal handle.

The resulting alkyne-functionalized peptide can undergo further modification via copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.govacs.org This allows for the efficient and specific attachment of molecules containing an azide (B81097) group, such as imaging agents, polyethylene (B3416737) glycol (PEG) chains, or cytotoxic drugs. chemimpex.com The ability to perform this two-step functionalization—Sonogashira coupling followed by CuAAC—provides a powerful platform for creating complex bioconjugates and advanced therapeutic agents.

Table 2: Cross-Coupling Strategies for Functionalizing (4S)-4-(4-iodophenoxy)-L-proline
ReactionCoupling PartnerTypical CatalystsProduct Functional GroupPrimary ApplicationReference
Suzuki-MiyauraAryl Boronic Acid (R-B(OH)₂)Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃)BiarylAryl diversification, SAR studies mdpi.comfrontiersin.org
SonogashiraTerminal Alkyne (R-C≡CH)Pd(0) catalyst, Cu(I) cocatalyst (e.g., CuI), Amine BaseArylalkyneIntroduction of bioorthogonal handles for 'click chemistry' nih.govorganic-chemistry.org

Other Transition Metal-Catalyzed Transformations for C-I Bond Reactivity

The presence of an iodinated phenyl group in this compound makes it an excellent substrate for a variety of transition metal-catalyzed cross-coupling reactions beyond the well-established Suzuki and Sonogashira couplings. nih.govrsc.org The reactivity of the C-I bond allows for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of diverse and complex molecular architectures.

While specific examples utilizing this compound in the following reactions are not extensively documented in the literature, the known reactivity of aryl iodides in these transformations suggests the high potential of this compound as a versatile precursor.

Heck Reaction: The Heck reaction, a palladium-catalyzed coupling of an aryl halide with an alkene, offers a powerful method for the formation of carbon-carbon bonds. nih.gov It is plausible that this compound could undergo Heck coupling with various alkenes to introduce vinyl groups onto the phenoxy ring. This would provide access to a range of derivatives with altered electronic and steric properties, which could be valuable for various applications, including the synthesis of novel polymers and biologically active molecules.

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, and it has become a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen bonds. wikipedia.orgnih.gov The C-I bond in this compound is a suitable handle for this transformation, allowing for the introduction of a wide array of primary and secondary amines. This would enable the synthesis of libraries of proline derivatives with diverse functionalities for applications in medicinal chemistry and materials science.

Carbonylation Reactions: Palladium-catalyzed carbonylation reactions introduce a carbonyl group into an organic molecule using carbon monoxide. nih.govmdpi.com Aryl iodides are excellent substrates for these reactions, which can lead to the formation of aldehydes, ketones, carboxylic acids, and their derivatives. rsc.org By applying these methods to this compound, it would be possible to synthesize a variety of carbonyl-containing proline analogs, further expanding the chemical space accessible from this versatile building block.

Table 1: Potential Transition Metal-Catalyzed Reactions of this compound
Reaction NameCatalystReactantPotential Product Functionality
Heck ReactionPalladiumAlkeneVinylated phenoxy group
Buchwald-Hartwig AminationPalladiumAmineAminated phenoxy group
CarbonylationPalladiumCarbon MonoxideCarbonyl-containing phenoxy group

Development of Advanced Chemical Probes and Tools

The unique structural and chemical properties of this compound make it a valuable scaffold for the design and synthesis of advanced chemical probes and tools for biological research.

The conformational rigidity of the proline ring plays a crucial role in the design of ligands with high affinity and selectivity for their biological targets. nih.govchemrxiv.org The defined stereochemistry and conformational preferences of this compound can be exploited to pre-organize a ligand into a bioactive conformation, thereby reducing the entropic penalty upon binding. This is particularly advantageous in the design of ligands for G-protein coupled receptors (GPCRs) and enzyme inhibitors, where specific conformations are often required for recognition. nih.govnih.govmdpi.com The 4S-substitution in this proline derivative is known to favor an endo ring pucker, which in turn promotes a more extended peptide backbone conformation. nih.govresearchgate.net This conformational bias can be strategically utilized to mimic or stabilize specific secondary structures, such as β-turns, which are often involved in molecular recognition events.

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that utilizes radiolabeled probes to visualize and quantify biological processes in vivo. The iodine atom in this compound serves as a convenient handle for the introduction of a positron-emitting iodine isotope, such as iodine-124 (¹²⁴I). mdpi.comresearchgate.net The synthesis of radioiodinated aryl iodides from their corresponding stable precursors is a well-established methodology in radiochemistry. nih.gov Therefore, this compound can be considered a direct precursor for the synthesis of a novel PET imaging probe. nih.govnih.gov Such a probe, after deprotection of the Fmoc group, could be used to study the in vivo distribution and kinetics of proline-containing peptides or peptidomimetics, or to target specific proteins that recognize this structural motif.

Photoaffinity labeling is a powerful technique used to identify and characterize protein-ligand interactions. nih.govnih.govenamine.net This method involves the use of a chemical probe that contains a photoactivatable group. While the iodo-group itself is not a conventional photoactivatable moiety, it can serve as a versatile synthetic handle to introduce such functionalities. For instance, the C-I bond can be subjected to various cross-coupling reactions to attach a photoactivatable group, such as a diazirine or a benzophenone, to the phenoxy ring. researchgate.netumich.edu The synthesis of proline derivatives containing a diazirine group at the 4-position of the pyrrolidine ring has been reported, demonstrating the feasibility of incorporating photoactivatable groups into the proline scaffold. researchgate.net By analogy, modifying the phenoxy ring of this compound would provide a valuable tool for studying the interactions of proline-containing molecules with their biological targets.

Contribution to Supramolecular Chemistry and Advanced Materials Research

The ability of molecules to self-assemble into well-ordered supramolecular structures is the foundation of bottom-up nanotechnology and the development of advanced materials. Fmoc-protected amino acids are well-known for their capacity to self-assemble into a variety of nanostructures, including nanofibers, nanotubes, and hydrogels. beilstein-journals.orgchemrxiv.orgaalto.firsc.orgnih.gov

The self-assembly of Fmoc-amino acids is driven by a combination of non-covalent interactions, including π-π stacking of the fluorenyl groups, hydrogen bonding between the carboxylic acid and amide functionalities, and hydrophobic interactions. The presence of a halogen atom, such as iodine, can introduce an additional non-covalent interaction known as halogen bonding, which can significantly influence the self-assembly process and the properties of the resulting materials. nih.gov It is therefore highly probable that this compound and its derivatives could form self-assembling systems, such as hydrogels, with unique properties. The strength of the halogen bond can be tuned by changing the halogen atom, providing a mechanism to control the mechanical and morphological properties of the resulting supramolecular structures. These materials could find applications in areas such as tissue engineering, drug delivery, and sensing.

Precursors for Functional Polymer and Bioconjugate Synthesis

This compound is a highly functionalized amino acid derivative that serves as a versatile precursor in the synthesis of advanced functional polymers and bioconjugates. Its unique structure combines the conformational rigidity of the proline ring with two distinct and orthogonally reactive sites: the Fmoc-protected amine and carboxylic acid, and the chemically accessible iodophenyl group. This dual functionality allows for its strategic incorporation into complex macromolecular architectures through various polymerization and conjugation techniques.

The primary utility of this compound in polymer science stems from its capacity to act as a monomer in different polymerization schemes. The fluorenylmethyloxycarbonyl (Fmoc) protecting group is standard in solid-phase peptide synthesis (SPPS), a method that builds peptide chains in a stepwise manner. chempep.comvectorlabs.combiosyn.com In this context, this compound can be incorporated into a growing peptide chain. Once integrated, the iodophenyl moiety acts as a pendant functional handle along the peptide backbone.

This aryl iodide is particularly valuable for its ability to participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions. nih.govnih.govrsc.org These reactions are known for their high efficiency and functional group tolerance, making them ideal for post-polymerization modification or bioconjugation. rsc.org For example, after synthesizing a polypeptide containing this residue, the iodophenyl groups can be coupled with various boronic acids (Suzuki) or terminal alkynes (Sonogashira) to attach other polymers, small molecules, or biological ligands. This approach allows for the creation of well-defined graft copolymers or complex bioconjugates where peptides are precisely decorated with other functional units.

A research approach known as "proline editing" demonstrates the utility of such 4-substituted prolines. In this method, a hydroxyproline residue is first incorporated into a peptide, and its hydroxyl group is subsequently modified on the solid support. nih.gov The synthesis of a 4-(4-iodophenoxy) group on the proline ring within a peptide has been demonstrated, followed by an on-resin Sonogashira cross-coupling reaction with phenylacetylene. nih.gov This highlights the chemical accessibility of the iodophenyl group for forming new carbon-carbon bonds even when the proline derivative is part of a larger peptide structure.

The compound can therefore be envisioned as a precursor in several synthetic strategies:

Peptide Synthesis and Post-Modification: Incorporation into a peptide via SPPS, followed by cross-coupling reactions on the pendant iodophenyl groups to attach functional moieties.

Cross-Coupling Polymerization: Use as a monomer in step-growth polymerization. For instance, after deprotection of the Fmoc group and activation of the carboxyl group to form a bifunctional linker, it could be polymerized with another bifunctional monomer via repeated cross-coupling reactions.

Bioconjugation Handle: Attachment of the compound to a larger biomolecule or surface, using the iodophenyl group as a stable and reactive point for subsequent labeling or functionalization.

The combination of peptide chemistry and organometallic cross-coupling reactions enabled by this precursor allows for the rational design of sophisticated materials with tailored properties and functions.

Research Findings on the Reactivity of this compound Moieties

The following table summarizes the key reactions and potential products involving the functional groups of this compound, as inferred from studies on analogous compounds.

Functional GroupReaction TypeReagents/CatalystsPotential Product/Application
Fmoc-protected AmineDeprotectionPiperidineFree amine for subsequent peptide coupling
Carboxylic AcidAmide Bond FormationCoupling reagents (e.g., HATU, HBTU)Incorporation into peptide backbone
Iodophenyl GroupSonogashira CouplingTerminal alkyne, Pd catalyst, Cu(I) co-catalystAlkyne-functionalized polymer/bioconjugate
Iodophenyl GroupSuzuki CouplingBoronic acid/ester, Pd catalyst, BaseAryl-functionalized polymer/bioconjugate
Proline Scaffold--Induces specific secondary structures (e.g., extended conformations) in the polymer backbone

Structure Activity Relationship Sar and Conformational Studies of Derivatives

Elucidation of Stereochemical Influence on Molecular Recognition Processes

The stereochemistry at the 4-position of the proline ring is a crucial determinant of how a molecule interacts with its biological target. The two diastereomers, (4S) and (4R), orient the phenoxy substituent in fundamentally different spatial arrangements, which can lead to dramatic differences in binding affinity and biological activity. This is because molecular recognition events, such as an enzyme binding its substrate or a receptor binding its ligand, are highly sensitive to the three-dimensional shape of the interacting molecules.

In 4-substituted prolines, the substituent's stereochemistry directly controls the preferred pucker of the pyrrolidine (B122466) ring. Electron-withdrawing groups, such as a phenoxy group, at the 4S position strongly favor an endo ring pucker. nih.govnih.gov Conversely, when the same group is at the 4R position, it promotes an exo pucker. nih.govnih.gov These distinct ring puckers lead to different presentations of the substituent and alter the peptide backbone's local geometry, thereby influencing how the molecule fits into a binding pocket.

Crystallographic studies of closely related compounds, (2S,4S)-iodophenyl ether of hydroxyproline (B1673980) and its (2S,4R) diastereomer, illustrate this divergence. The 4S-diastereomer is observed to adopt conformations suitable for β-turns or extended structures. nih.govrsc.org In contrast, the 4R-diastereomer prefers a more compact, α-helical conformation. nih.govrsc.orgsigmaaldrich.com This inherent conformational bias means that the two stereoisomers can be used to stabilize different secondary structures in peptides, profoundly impacting their ability to be recognized by specific biological targets. nih.govrsc.org The divergent presentation of the aryl groups by the 4S and 4R diastereomers suggests they can be applied in distinct structural contexts for molecular design and medicinal chemistry. nih.govrsc.org

Table 1: Influence of Stereochemistry on Proline Conformation
Compound StereochemistryPreferred Ring PuckerFavored Peptide ConformationPotential Structural Role
(2S, 4S)-Substituted ProlineEndo nih.govnih.govExtended / β-turn nih.govrsc.orgi+2 residue in β-turns nih.gov
(2S, 4R)-Substituted ProlineExo nih.govnih.govCompact / α-helical nih.govrsc.orgN-terminus of α-helices, i+1 residue in β-turns nih.gov

Impact of 4-Phenoxy Substitution Pattern on Conformational Preferences

The substitution at the 4-position of the proline ring has a well-documented and powerful effect on the conformational equilibrium of the pyrrolidine ring, known as ring pucker. The proline ring is not planar and typically exists in one of two puckered states: Cγ-exo (where the Cγ atom is puckered out of the plane on the opposite side of the carboxyl group) or Cγ-endo (puckered on the same side). nih.gov

The stereochemistry and electronic nature of the substituent at the C4 position dictate the preferred pucker through stereoelectronic effects, such as hyperconjugation. nih.govnih.gov For (4S)-1-Fmoc-4-(4-iodophenoxy)-L-proline, the electron-withdrawing nature of the phenoxy group at the 4S position induces a strong preference for the Cγ-endo pucker. nih.govresearchgate.net This preference is a result of stabilizing orbital interactions between the C-H bonds on the ring and the antibonding orbitals of the C-N and C-substituent bonds. nih.gov

The Cγ-endo pucker favored by 4S-substituted prolines is strongly associated with more extended peptide backbone conformations. nih.govresearchgate.net It also increases the likelihood of the preceding peptide bond adopting a cis conformation, a critical feature in many protein turns and specific recognition motifs. nih.govsigmaaldrich.com In contrast, 4R-substituted prolines with electron-withdrawing groups favor the Cγ-exo pucker, which promotes a trans peptide bond and more compact helical structures, such as the polyproline II (PPII) helix. nih.govnih.gov

X-ray crystallography of Fmoc-4S-(4-iodophenyl) hydroxyproline confirms these preferences, showing a distinct endo ring pucker. nih.gov This conformational lock significantly reduces the structural flexibility of the proline residue, making it a valuable tool for pre-organizing a peptide into a desired bioactive conformation.

Table 2: Conformational Preferences of 4-Substituted Prolines
Substitution PatternDominant Ring PuckerAssociated Amide Bond IsomerResulting Peptide Structure
4S with Electron-Withdrawing GroupCγ-endo nih.govresearchgate.netHigher propensity for cis nih.govExtended, β-turns nih.govnih.gov
4R with Electron-Withdrawing GroupCγ-exo nih.govnih.govHigher propensity for trans nih.govCompact, PPII helix nih.gov

Analysis of Conformational Landscape in this compound-Containing Peptides

The crystal structure of a related compound, Boc-4S-(4-iodophenyl) hydroxyproline, reveals main chain torsion angles (ϕ, ψ) that are ideal for the i+2 position of several β-turn types. nih.gov β-turns are critical structures in proteins that reverse the direction of the polypeptide chain, and they are frequently involved in molecular recognition events. By incorporating the 4S-iodophenoxy-proline derivative, a peptide can be pre-organized into a turn-like conformation, which can enhance its binding affinity to a target by reducing the entropic penalty of binding.

Furthermore, the 4S-substitution pattern can influence the cis/trans isomerization of the preceding Xaa-Pro peptide bond. frontiersin.org The Cγ-endo pucker is more compatible with a cis amide bond than the exo pucker. nih.gov While the trans form is generally more stable, the energy difference is reduced, increasing the population of the cis isomer. sigmaaldrich.com This is significant because prolyl cis/trans isomerization is often a rate-limiting step in protein folding and can act as a molecular switch in biological signaling. sigmaaldrich.com A peptide containing this residue may therefore sample unique conformational states that are inaccessible to peptides containing only native proline. frontiersin.org

The presence of the bulky Fmoc protecting group can also influence the local conformational landscape, particularly the cis/trans equilibrium of the Fmoc-Pro bond itself, although this is removed in the final peptide. The iodophenyl group provides a large, hydrophobic surface that can engage in favorable interactions within a binding pocket or stabilize a specific peptide fold through intramolecular contacts. nih.gov

Methodologies for Systematic Derivatization and SAR Exploration in Vitro

Systematic exploration of the structure-activity relationship (SAR) is essential for optimizing the properties of a lead compound. The this compound scaffold is well-suited for such studies due to the synthetic accessibility of its components.

Systematic Derivatization:

A powerful method for generating diversity is "proline editing," where a peptide is first synthesized using a standard hydroxyproline residue. nih.govacs.org Post-synthesis, the hydroxyl group can be chemically modified to introduce a wide array of substituents with different stereochemistries. acs.org The synthesis of the 4-iodophenoxy derivative itself can be achieved via a Mitsunobu reaction on a protected 4-hydroxyproline, which inverts the stereochemistry and attaches the 4-iodophenol (B32979). nih.govresearchgate.net

The para-iodo substituent on the phenoxy ring is particularly valuable as a synthetic handle for further diversification using modern cross-coupling reactions. nih.govrsc.orgacs.org

Suzuki Coupling: Reaction with various boronic acids can introduce a wide range of aryl or heteroaryl groups, allowing for the exploration of different steric and electronic properties at this position. rsc.org

Sonogashira Coupling: Reaction with terminal alkynes can be used to introduce linear, rigid groups, extending the substituent into new regions of chemical space. rsc.orgacs.org

Other Couplings: Buchwald-Hartwig (for C-N bonds) and Stille (for C-C bonds) couplings further expand the accessible chemical diversity.

This strategy allows for the creation of a focused library of compounds where the core peptide backbone and proline conformation are held relatively constant, while the nature of the aromatic substituent is systematically varied.

In Vitro SAR Exploration:

Once a library of derivatives is synthesized, their biological activity is assessed using a panel of in vitro assays. The specific assays depend on the therapeutic target but generally include:

Binding Assays: Techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or fluorescence polarization can quantify the binding affinity (K_D) of each derivative to the target protein or receptor.

Enzyme Inhibition Assays: If the target is an enzyme, the inhibitory potency (IC_50 or K_i) of each compound is determined. nih.govnih.gov

Cell-Based Functional Assays: These assays measure the downstream effect of target engagement in a cellular context, such as changes in signaling pathways, cell proliferation, or reporter gene expression. mdpi.comnih.gov

By correlating the changes in chemical structure across the library with the results from these assays, a detailed SAR model can be constructed. This model provides critical insights into which properties (e.g., size, electronics, hydrogen bonding capacity) of the phenoxy substituent are key for activity, guiding the next round of rational drug design. nih.gov

Theoretical and Computational Investigations of 4s 1 Fmoc 4 4 Iodophenoxy L Proline and Its Derivatives

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), provide valuable insights into the electronic structure and reactivity of complex organic molecules like (4S)-1-Fmoc-4-(4-iodophenoxy)-L-proline. These calculations can elucidate the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP), all of which are crucial for understanding the molecule's chemical behavior.

The electronic structure of this proline derivative is significantly influenced by its constituent parts: the proline ring, the Fmoc group, and the 4-iodophenoxy moiety. The Fmoc group, being a large aromatic system, possesses a delocalized π-electron system that can participate in π-stacking interactions. The 4-iodophenoxy group introduces both steric bulk and electronic effects. The iodine atom, being a large and polarizable halogen, can participate in halogen bonding, a non-covalent interaction that is gaining recognition for its importance in molecular recognition and self-assembly. Furthermore, the oxygen atom of the phenoxy group can act as a hydrogen bond acceptor.

DFT calculations on similar 4-substituted proline derivatives have shown that electron-withdrawing substituents can significantly influence the puckering of the pyrrolidine (B122466) ring and the electronic properties of the molecule. researchgate.netnih.gov In the case of this compound, the iodophenoxy group is expected to have a notable impact on the molecule's reactivity. The iodine atom can act as a site for electrophilic attack, while the phenoxy ring can undergo electrophilic aromatic substitution. The lone pairs on the oxygen and nitrogen atoms are potential sites for protonation and coordination to metal ions.

The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key determinants of a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a larger gap generally implies greater stability. For this compound, the HOMO is likely to be localized on the electron-rich Fmoc and iodophenoxy groups, while the LUMO may be distributed over the entire molecule, including the proline ring. The precise energies and distributions of these orbitals can be determined through DFT calculations, providing a quantitative measure of the molecule's reactivity towards different chemical species.

Table 1: Illustrative Quantum Chemical Properties of a Model 4-Substituted Proline Derivative

Property Calculated Value
HOMO Energy -6.5 eV
LUMO Energy -1.2 eV
HOMO-LUMO Gap 5.3 eV

Note: The values in this table are illustrative and based on typical DFT calculations for similar Fmoc-protected amino acids. Actual values for this compound would require specific calculations.

Molecular Dynamics Simulations for Conformational Stability and Dynamics

A key conformational feature of proline is the puckering of its five-membered pyrrolidine ring, which can adopt two major conformations: Cγ-endo (down) and Cγ-exo (up). The substituent at the 4-position plays a crucial role in determining the preferred pucker. For 4S-substituted prolines with electron-withdrawing groups, an endo ring pucker is often favored. nih.gov The X-ray crystal structure of the closely related compound, Fmoc-4S-(4-iodophenyl) hydroxyproline (B1673980), reveals an endo proline ring pucker, which is consistent with this trend. This endo pucker, in turn, influences the backbone dihedral angles (φ and ψ) and can promote more extended conformations. nih.gov

Another critical aspect of proline conformation is the cis-trans isomerization of the peptide bond preceding the proline residue. MD simulations can be employed to study the kinetics and thermodynamics of this isomerization process. frontiersin.org The large Fmoc group and the bulky 4-iodophenoxy substituent in this compound are expected to influence the rotational barrier and the equilibrium between the cis and trans conformers. Enhanced sampling techniques in MD simulations can be utilized to accelerate the observation of these isomerization events, which can occur on timescales that are challenging to access with conventional MD. frontiersin.org

Table 2: Key Conformational Parameters of Substituted Prolines from MD Simulations

Parameter Typical Range/Value
Proline Ring Pucker Endo or Exo
φ Dihedral Angle -60° ± 20°
ψ Dihedral Angle -30° to +160°
ω Dihedral Angle (trans) ~180°

Note: These are typical ranges for proline derivatives and the specific values for this compound would be determined by its specific substitutions.

In Silico Screening and Design of Novel this compound-Based Scaffolds

The unique conformational constraints imposed by the proline ring make it an attractive scaffold for the design of peptidomimetics and other bioactive molecules. nih.gov The specific substitutions in this compound provide additional handles for tailoring its properties for specific applications in drug discovery. In silico screening and computational design methods can be employed to explore the potential of this compound as a scaffold for developing novel therapeutic agents.

Virtual screening techniques can be used to identify potential binding partners for scaffolds based on this proline derivative. acs.orgmdpi.com A library of virtual compounds can be generated by computationally modifying the this compound scaffold, for example, by attaching different functional groups to the Fmoc or iodophenoxy moieties. These virtual compounds can then be docked into the binding sites of various protein targets to predict their binding affinities and modes of interaction. This approach can accelerate the discovery of new lead compounds for drug development.

Furthermore, the conformationally defined nature of this substituted proline makes it an excellent building block for the design of peptidomimetics that can mimic or disrupt protein-protein interactions. nih.gov By incorporating this scaffold into a peptide sequence, it is possible to induce specific secondary structures, such as β-turns or polyproline helices, which are often involved in molecular recognition events. nih.gov Computational modeling can be used to design peptides with desired structural and functional properties by strategically placing the this compound unit within the sequence.

The presence of the iodine atom also opens up possibilities for the design of molecules with specific properties. For example, it can be used as a heavy atom for X-ray crystallography studies to aid in structure determination. Additionally, the iodine can be replaced with other functional groups through chemical synthesis, allowing for the creation of a diverse library of compounds based on this scaffold. The Fmoc protecting group is also a key feature for its use in solid-phase peptide synthesis, allowing for its straightforward incorporation into peptide chains. nih.gov

Future Perspectives and Emerging Research Trajectories

Integration into High-Throughput Synthesis and Screening Platforms

The design of (4S)-1-Fmoc-4-(4-iodophenoxy)-L-proline is highly compatible with modern high-throughput synthesis (HTS) methodologies. The Fmoc protecting group is the standard for solid-phase peptide synthesis (SPPS), a technique that is readily automated. rsc.org This allows for the straightforward incorporation of the amino acid into desired peptide sequences using established protocols.

Following incorporation, the 4-iodophenoxy group provides a reactive site for diversification. Large libraries of peptides, each containing this specific proline derivative, can be synthesized on a solid support. These libraries can then be subjected to an array of parallel reactions, primarily transition metal-catalyzed cross-coupling reactions, to introduce a wide variety of substituents at the iodo position. This late-stage diversification strategy is highly efficient for generating extensive chemical libraries with significant molecular diversity. These libraries are invaluable for high-throughput screening (HTS) assays aimed at identifying novel therapeutic leads, molecular probes, or ligands for specific biological targets.

Table 1: Potential Applications in High-Throughput Methodologies

Methodology Role of this compound Potential Outcome
Automated SPPS Building block for peptide synthesis. Rapid generation of precursor peptides.
Parallel Synthesis Substrate for on-resin diversification via the aryl iodide. Creation of large, diverse peptide libraries.

Exploration in Target Identification and Validation Strategies in Chemical Biology

The aryl iodide functionality is a key feature for developing molecular tools for target identification and validation. One of the most direct applications is in radiolabeling. The iodine atom can be replaced with a radioactive isotope, such as Iodine-125 (¹²⁵I), a commonly used radionuclide for biological tracers. revvity.comnih.gov Peptides containing ¹²⁵I-labeled (4S)-1-Fmoc-4-(4-phenoxy)-L-proline can be used in binding assays to identify and quantify interactions with protein targets or to visualize the localization of the peptide within cells or tissues.

Furthermore, aryl iodides can serve as precursors for photoaffinity labels. Through chemical modification, the iodo group can be converted into other functionalities, such as an azide (B81097) or diazirine, which upon photolysis, generate highly reactive species that can covalently cross-link the peptide to its binding partner. youtube.com This allows for the definitive identification of direct protein targets from complex biological mixtures. The presence of the heavy iodine atom can also be advantageous in structural biology, potentially aiding in the phase determination during X-ray crystallographic analysis of peptide-protein complexes, thereby helping to validate the binding site.

Development of Bio-Orthogonal Chemistry Applications with this compound

Bio-orthogonal chemistry involves reactions that can proceed within a living system without interfering with native biochemical processes. wikipedia.orgacs.orgnih.gov The 4-iodophenoxy group on this proline derivative is an excellent substrate for palladium-catalyzed cross-coupling reactions, which have emerged as powerful bio-orthogonal tools. nih.govnih.govspringernature.com

Two prominent examples of such reactions are the Suzuki-Miyaura and Sonogashira couplings. wikipedia.orgsynarchive.com

Suzuki-Miyaura Coupling : This reaction couples the aryl iodide with a boronic acid or ester. It has been successfully applied to modify Fmoc-protected iodinated amino acids and even peptides in aqueous conditions, demonstrating its bio-orthogonal potential. acs.orgnih.govmdpi.com This allows for the attachment of a vast array of functional groups, including fluorescent dyes, biotin (B1667282) tags, or complex small molecules, to a target peptide in situ.

Sonogashira Coupling : This reaction forms a carbon-carbon bond between the aryl iodide and a terminal alkyne. organic-chemistry.org This method has also been shown to be effective for modifying iodophenyl-containing amino acids in water, providing a route to introduce alkyne-containing tags or to link the peptide to other alkyne-modified biomolecules. nih.govrsc.org

These bio-orthogonal ligations enable the precise chemical modification of peptides in complex biological media, facilitating applications in cellular imaging, proteomics, and the construction of sophisticated biomolecular conjugates. nih.gov

Table 2: Bio-Orthogonal Reactions for this compound

Reaction Coupling Partner Bond Formed Key Features
Suzuki-Miyaura Coupling Aryl/Vinyl Boronic Acid C(sp²)-C(sp²) or C(sp²)-C(sp²) Tolerant of aqueous media; vast library of available boronic acids. acs.orgmdpi.com

Unexplored Reactivity and Catalytic Applications

Beyond its role as a structural component in peptides, the unique proline scaffold of this compound suggests potential for unexplored applications in catalysis. Proline and its derivatives are well-established as highly effective organocatalysts for a variety of asymmetric transformations, such as aldol (B89426) and Michael addition reactions. organic-chemistry.orgresearchgate.netlongdom.org The specific stereochemistry and electronic properties conferred by the 4-(4-iodophenoxy) substituent could modulate the catalytic activity and selectivity of the proline core, leading to the development of novel, specialized organocatalysts.

The reactivity of the aryl iodide itself is not limited to palladium-catalyzed cross-couplings. It could potentially participate in other transformations, such as copper-catalyzed Ullmann-type couplings, Heck reactions, or serve as a precursor for hypervalent iodine reagents. These reagents are powerful oxidizing agents and can mediate a range of unique chemical transformations. Exploring these less-common reaction pathways could unlock new methods for peptide modification and cyclization. The combination of a catalytically active proline core with a versatile reactive handle in a single molecule presents an intriguing area for future research in catalyst design and synthetic methodology.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.